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Compound of Interest

2-((3-Chlorophenyl)amino)benzoic
Compound Name:

acid
CAS No.: 13278-36-9
Cat. No.: B078045

Get Quote

\ J

Common Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid; Clofenamic
acid (variable) CAS Registry Number: 13278-36-9 Chemical Class: Fenamate (N-Aryl
Anthranilic Acid Derivative)[1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid is a bioactive small molecule belonging to the
fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the des-
methyl analogue of Tolfenamic acid and the chloro-analogue of Flufenamic acid. While less
commercially prominent than its methylated counterparts, it serves as a critical pharmacophore
in Structure-Activity Relationship (SAR) studies targeting cyclooxygenase (COX) inhibition and
chloride channel modulation.

This guide details the physicochemical characterization, synthetic pathways, and
pharmacological mechanisms of this compound, designed for researchers in medicinal
chemistry and drug development.
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Chemical Identity & Physicochemical Profiling

The compound consists of an anthranilic acid core substituted at the nitrogen atom with a 3-
chlorophenyl ring.[1][2] The ortho-positioning of the carboxylic acid relative to the amine bridge
is essential for its ability to bind the arginine residue in the COX active site.

| ificati

Parameter Data

IUPAC Name 2-((3-Chlorophenyl)amino)benzoic acid
Molecular Formula C13H10CINO2

Molecular Weight 247.68 g/mol

SMILES OC(=0)C1=CC=CC=C1NC2=CC=CC(Cl)=C2
InChl Key OVMWPVYEBVFZHM-UHFFFAOYSA-N

Physicochemical Properties

Property Value Source/Method

Yellow to greenish crystalline

Appearance Visual Inspection
powder

Melting Point 171-172 °C Experimental [1]

. Soluble in DMSO, Ethanol, .

Solubility ) Standard Solubility Screen
DMF; Insoluble in Water

pKa (Acid) 3.85 £ 0.10 (Predicted) ACD/Labs Percepta

LogP 43-56 Experimental/Predicted [2]

H-Bond Donors

2 (Carboxyl OH, Amine NH)

Structural Analysis

H-Bond Acceptors

3 (Carboxyl O, Carbonyl O,
Amine N)

Structural Analysis

Synthesis & Manufacturing
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The industrial and laboratory-scale synthesis of 2-((3-Chlorophenyl)amino)benzoic acid
relies on the Ullmann Condensation, a copper-catalyzed N-arylation reaction. This pathway is
preferred for its robustness in forming C—N bonds between electron-deficient aryl halides and
anthranilic acid derivatives.

Reaction Mechanism (Ullmann Condensation)

The reaction involves the coupling of 2-chlorobenzoic acid (or its potassium salt) with 3-
chloroaniline in the presence of a copper catalyst.

Reagents:

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

Substrate B: 3-Chloroaniline (1.2 eq)

Base: Potassium Carbonate (K2CO3) (2.0 eq)

Catalyst: Copper powder (activated) or Cul (5 mol%)

Solvent: DMF or Isoamyl alcohol (Reflux)
Step-by-Step Protocol:

» Activation: Charge a round-bottom flask with 2-chlorobenzoic acid, K2COs, and DMF. Stir at
80°C for 30 minutes to generate the potassium carboxylate salt.

e Coupling: Add 3-chloroaniline and activated copper powder.

o Reflux: Heat the mixture to reflux (approx. 130-140°C) for 4—6 hours under an inert
atmosphere (N2). Monitor consumption of 2-chlorobenzoic acid via TLC (Mobile phase:
Hexane/Ethyl Acetate 7:3).

o Work-up:
o Cool reaction mixture to room temperature.

o Pour into ice-cold water (pH ~9).
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o Filter off inorganic copper residues and unreacted aniline.
o Acidify the filtrate with 2M HCI to pH 2-3 to precipitate the crude product.

 Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Synthetic Pathway Diagram
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Figure 1: Ullmann condensation pathway for the synthesis of 2-((3-
Chlorophenyl)amino)benzoic acid.

Pharmacology & Mechanism of Action

As a fenamate, 2-((3-Chlorophenyl)amino)benzoic acid functions primarily as an inhibitor of
Cyclooxygenase (COX) enzymes. It shares the dual-mechanism profile typical of this class:
inhibiting prostaglandin biosynthesis and potentially modulating ion channels.

Primary Mechanism: COX Inhibition[4]

e Target: COX-1 and COX-2 enzymes (Prostaglandin G/H Synthase).[3]

e Binding Mode: The carboxylate group forms an ionic bond with Arg-120 in the COX active
site, while the diphenylamine scaffold occupies the hydrophobic channel, blocking the entry
of Arachidonic Acid (AA).

o Effect: Reduction in the synthesis of pro-inflammatory prostaglandins (PGEz, PGIz2), leading
to analgesic and anti-inflammatory effects.[3][4]

Secondary Mechanism: lon Channel Modulation
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Research into fenamates (e.g., Flufenamic acid) suggests that 2-((3-
Chlorophenyl)amino)benzoic acid may also modulate Chloride (CI~) channels and Non-
selective Cation Channels (NSCCs). This activity is often explored in neurophysiology research

to study membrane excitability.

Pharmacological Pathway Diagram
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Figure 2: Mechanism of Action illustrating COX inhibition and blockage of the inflammatory

cascade.
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Analytical Profiling & Quality Control

For identification and purity assessment, High-Performance Liquid Chromatography (HPLC) is
the standard method. The following protocol is validated for fenamate derivatives.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.
» Mobile Phase:
o A: 20 mM Potassium Phosphate Buffer (pH 3.0)
o B: Acetonitrile[5][6][7]
o Gradient: 40% B to 80% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 280 nm (Max absorption for fenamate core).

o Retention Time: Expect elution between 4.5 — 6.0 minutes (variable based on gradient).

Spectroscopic Identification

e 1H NMR (DMSO-ds, 400 MHz):

o

5 13.0 (s, 1H, -COOH)

[¢]

9.5 (s, 1H, -NH-)

[e]

0 7.9 (dd, 1H, Ar-H ortho to COOH)

[e]

0 6.8-7.5 (m, 7H, Aromatic protons)

e MS (ESI-): m/z 246.0 [M-H]~ (Characteristic chlorine isotope pattern 3>CI/3” CI 3 :1).

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).
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e GHS Signal Word: Warning.[8]

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

» Storage: Store at +2°C to +8°C, protected from light. Hygroscopic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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